Carboxyphosphamide Benzyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of esters, analogous to Carboxyphosphamide Benzyl Ester, involves the reaction of carboxylic acids with alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in benzene, which yields esters in good yields. This method affords a general approach for the esterification of carboxylic acids, including those that are sterically hindered, thermally unstable, or N-protected amino acids (Ono et al., 1978).

Molecular Structure Analysis

Although specific details on the molecular structure of Carboxyphosphamide Benzyl Ester are not provided in the available literature, the molecular structure analysis of esters, in general, involves understanding the ester bond formation between the carbonyl group of carboxylic acids and the oxygen atom of alcohols. Techniques such as density functional theory (DFT) calculations help elucidate mechanisms of esterification and ester hydrolysis, revealing the role of acylium ions as active intermediates in these processes (Shi et al., 2015).

Chemical Reactions and Properties

Esterification reactions, pivotal for synthesizing compounds like Carboxyphosphamide Benzyl Ester, are characterized by acid-catalyzed processes where carboxylic acids react with alcohols, often under dehydration conditions, to form esters. These reactions are facilitated by acid catalysts that enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by alcohol. Direct benzylation of carboxylic acids with toluene, for example, showcases a method of synthesizing benzyl esters via palladium-catalyzed C-H acyloxylation (Liu et al., 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Chemoselective Deprotection : Benzyl esters, including compounds similar to Carboxyphosphamide Benzyl Ester, can be chemoselectively cleaved using nickel boride in methanol, demonstrating a valuable method for obtaining parent carboxylic acids while preserving other sensitive functionalities (Khurana & Arora, 2009).

Phase Transfer Catalysis : The phase transfer hydrolysis catalytic method has been used to prepare benzyl esters from benzyl chloride and carboxylate, highlighting an efficient approach to synthesize such compounds with high recovery rates (Li Jin, 2000).

Palladium-catalyzed C-H Activation : Direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation presents an efficient method for synthesizing benzyl esters, showcasing functional group tolerance and high yields (Liu et al., 2013).

Material Science Applications

Polymer Modification : Benzyl ester has been identified as a functional group that induces position-selective scission of polymer skeletons by ionizing radiation, offering potential applications in the development of electron beam and X-ray resists with high sensitivity and spatial resolution (Ichikawa et al., 2002).

Environmental and Toxicology Studies

QSTR Toxicity Analysis : Quantitative structure-toxicity relationship (QSTR) studies on benzene-carboxylic acid' esters, including compounds structurally related to Carboxyphosphamide Benzyl Ester, have been conducted to evaluate their toxicity to aquatic life, contributing to the understanding of environmental impacts and aiding in the assessment of chemical safety (Tarko et al., 2014).

Propriétés

IUPAC Name |

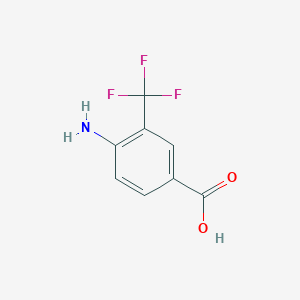

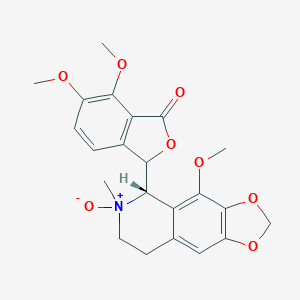

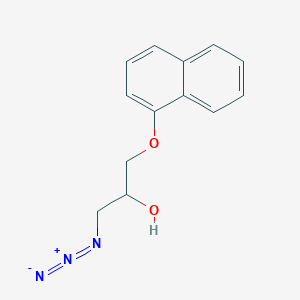

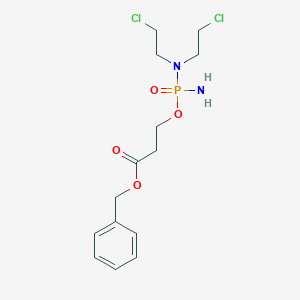

benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRQYEVJTAKGKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311053 |

Source

|

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxyphosphamide Benzyl Ester | |

CAS RN |

37979-67-2 |

Source

|

| Record name | NSC236628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.